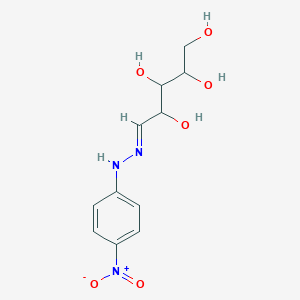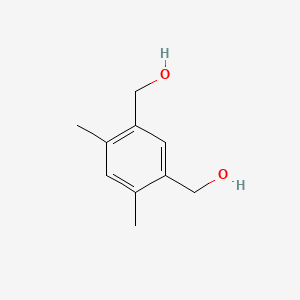
(E)-5-(2-(4-nitrophenyl)hydrazono)pentane-1,2,3,4-tetraol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-(2-(4-nitrophenyl)hydrazono)pentane-1,2,3,4-tetraol is a synthetic organic compound that features a hydrazone functional group and a nitrophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-(4-nitrophenyl)hydrazono)pentane-1,2,3,4-tetraol typically involves the reaction of 4-nitrophenylhydrazine with a suitable precursor, such as a pentane-1,2,3,4-tetraol derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be catalyzed by acids or bases to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and purification systems would be essential for large-scale production.
化学反応の分析
Types of Reactions
(E)-5-(2-(4-nitrophenyl)hydrazono)pentane-1,2,3,4-tetraol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s properties.
Substitution: The hydrazone group can participate in substitution reactions, where the hydrazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce various oxides.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in manufacturing processes.
作用機序
The mechanism by which (E)-5-(2-(4-nitrophenyl)hydrazono)pentane-1,2,3,4-tetraol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
(E)-5-(2-(4-nitrophenyl)hydrazono)pentane-1,2,3,4-tetraol: can be compared with other hydrazone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
74674-98-9 |
|---|---|
分子式 |
C11H15N3O6 |
分子量 |
285.25 g/mol |
IUPAC名 |
(5Z)-5-[(4-nitrophenyl)hydrazinylidene]pentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C11H15N3O6/c15-6-10(17)11(18)9(16)5-12-13-7-1-3-8(4-2-7)14(19)20/h1-5,9-11,13,15-18H,6H2/b12-5- |
InChIキー |
VQKPBVUHXKSLDK-XGICHPGQSA-N |
SMILES |
C1=CC(=CC=C1NN=CC(C(C(CO)O)O)O)[N+](=O)[O-] |
異性体SMILES |
C1=CC(=CC=C1N/N=C\C(C(C(CO)O)O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1NN=CC(C(C(CO)O)O)O)[N+](=O)[O-] |
Key on ui other cas no. |
74674-98-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole;hydrobromide](/img/structure/B1660252.png)



![(2Z)-2-[(4E)-3-Chloro-4-hydroxyiminocyclohexa-2,5-dien-1-ylidene]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1660259.png)



